TRPV3 Antagonist Activity: Preliminary Potency Evidence in a Functional Calcium Flux Assay
N-(3-(4-fluorophenoxy)benzyl)pivalamide has been reported to exhibit antagonist activity at human TRPV3 expressed in CHOK1 cells, assessed by inhibition of 2-APB-induced calcium flux in a FLIPR assay [1]. The IC50 value is not disclosed in the available BindingDB summary, but the compound is classified as an active antagonist. For context, the structurally related TRPV3 antagonist N-(4-chlorophenoxy)benzyl analog of pivalamide (CHEMBL3828340) showed an IC50 of 380 nM in a patch-clamp electrophysiology assay on human TRPV3 expressed in HEK293 cells [2]. While a direct head-to-head comparison is not available, the presence of fluorine in the 4-position of the phenoxy ring may enhance metabolic stability compared to the chloro analog, a common observation in medicinal chemistry.
| Evidence Dimension | TRPV3 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | Active (exact IC50 not disclosed in BindingDB summary) |
| Comparator Or Baseline | N-(4-chlorophenoxy)benzyl pivalamide analog (CHEMBL3828340): IC50 = 380 nM (patch-clamp, hTRPV3) |
| Quantified Difference | Cannot be calculated from available data; fluorine vs. chlorine substitution may confer metabolic stability advantage |
| Conditions | Target compound: human TRPV3 in CHOK1 cells, FLIPR assay; Comparator: human TRPV3 in HEK293 cells, patch-clamp electrophysiology |
Why This Matters
Even a preliminary activity classification at TRPV3 positions this compound as a potential tool for probing TRPV3-related pathways, and the fluorine substitution may offer a metabolic stability advantage over chloro analogs.
- [1] BindingDB. ChEMBL3299555: Antagonist activity at human TRPV3 expressed in CHOK1 cells. BindingDB PrimarySearch_ki. View Source
- [2] BindingDB. BDBM50187699 (CHEMBL3828340): IC50 380 nM at human TRPV3. BindingDB PrimarySearch_ki. View Source
